REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:4](=[O:20])[C:5]([C:17]([OH:19])=[O:18])=[CH:6][N:7]([CH2:15][CH3:16])[C:8]=2[CH:9]=[C:10]2[O:14][CH2:13][O:12][C:11]=12.[ClH:21].[N:22]([O-])=O.[Na+]>O>[C:17]([C:5]1[C:4](=[O:20])[C:3]2[C:2]([N+:1]#[N:22])=[C:11]3[O:12][CH2:13][O:14][C:10]3=[CH:9][C:8]=2[N:7]([CH2:15][CH3:16])[CH:6]=1)([OH:19])=[O:18].[Cl-:21] |f:2.3|
|
Name
|
9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC=1C=2C(C(=CN(C2C=C2C1OCO2)CC)C(=O)O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 45° C.
|
Type
|
ADDITION
|
Details
|
(Ice bath!Slow addition!)
|
Type
|
WAIT
|
Details
|
to stand overnight in the refrigerator
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CN(C=2C=C3C(=C(C2C1=O)[N+]#N)OCO3)CC
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.45 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |